3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 2092164-60-6) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.31 g/mol. The molecule features an imidazo[2,1-b][1,3]thiazole core substituted with an ethyl group at position 3, an isopropyl group at position 6, and a carboxylic acid moiety at position 5 (Figure 1).
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-4-7-5-16-11-12-8(6(2)3)9(10(14)15)13(7)11/h5-6H,4H2,1-3H3,(H,14,15) |
InChI Key |
NDPXFWBKEFHSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminothiazole Intermediate
A common starting point is the synthesis of ethyl 2-aminothiazole-5-carboxylate, which serves as a versatile intermediate:
- Step 1: Ethyl chloroacetate reacts with ethyl formate in the presence of sodium methoxide to form ethyl 2-chloro-3-oxopropanoate via enolate chemistry.
- Step 2: This intermediate undergoes nucleophilic substitution with thiourea under acidic reflux conditions to yield ethyl 2-aminothiazole-5-carboxylate.
Cyclization to Imidazo[2,1-b]thiazole
- The ethyl 2-aminothiazole-5-carboxylate is then reacted with an appropriate α-haloketone (e.g., 2-chloro-1-(propan-2-yl)ethanone for the isopropyl substituent) in a polar aprotic solvent such as N,N-dimethylformamide at elevated temperatures (90-100°C).
- Alkylation occurs preferentially at the ring nitrogen, followed by intramolecular cyclization and elimination of water to form the imidazo[2,1-b]thiazole ring.
Functionalization at the 5-Position: Carboxylic Acid Formation
- The ester group at the 5-position (ethyl carboxylate) is hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol at room temperature.
- The reaction is typically monitored by thin-layer chromatography (TLC) and upon completion, acidification with hydrochloric acid precipitates the free carboxylic acid, which is isolated by filtration and drying.
Representative Reaction Conditions and Yields
Mechanistic Insights
- The key cyclization step involves nucleophilic attack by the amino group of the 2-aminothiazole on the α-haloketone carbonyl carbon, followed by ring closure to form the fused imidazo-thiazole system.
- Free-radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which selectively brominate the methyl substituent adjacent to the heterocycle, creating a reactive site for further substitution.
- Ester hydrolysis under basic conditions proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and form the carboxylate anion, which upon acidification precipitates as the free acid.
Summary of Key Research Findings
- The described synthetic routes are robust and have been validated in multiple studies, showing good yields and purity of the target compound or its close analogs.
- The use of α-haloketones with appropriate alkyl substituents allows for precise control over the substitution pattern on the imidazo-thiazole ring.
- Hydrolysis conditions are mild and efficient, preserving the integrity of the heterocyclic core while converting esters to acids.
- Free-radical bromination provides a versatile intermediate for further functionalization, expanding the scope of possible derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group at position 5 undergoes esterification and amidation. Key findings include:
-
Esterification : Reaction with ethanol under acidic conditions produces the ethyl ester derivative in 72–82% yield. This reaction typically employs thionyl chloride (SOCl₂) as a catalyst .
-
Amide Formation : Coupling with amines like Schöllkopf’s chiral auxiliary generates enantiomerically pure α-amino acid derivatives. For example, treatment with (S)-2-methoxy-2-(4-methylphenyl)acetic acid tert-butyl ester in DMF yields 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]imidazo[2,1-b]thiazole-5-carboxylate (87% yield) .
Table 1: Nucleophilic substitution reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Ethanol, SOCl₂, reflux | Ethyl ester derivative | 72–82% | |
| Amidation (chiral) | Schöllkopf’s auxiliary, DMF, 25°C | α-amino acid ester | 87% |
Decarboxylation and Ring Functionalization
The carboxylic acid group participates in decarboxylation under thermal or basic conditions:
-
Thermal Decarboxylation : Heating at 160°C in pyridine results in CO₂ elimination, forming 3-ethyl-6-isopropylimidazo[2,1-b]thiazole (confirmed via GC-MS).
-
Electrophilic Bromination : Free-radical bromination using N-bromosuccinimide (NBS) selectively substitutes the methyl group at position 6, yielding 6-bromomethyl derivatives (54% yield) .
Coupling Reactions
The compound participates in cross-coupling reactions for bioconjugation:
-
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces 6-aryl-substituted derivatives (e.g., 6-phenyl variant, 63% yield) .
-
Buchwald-Hartwig Amination : Treatment with morpholine and Pd₂(dba)₃/Xantphos forms 6-morpholinyl derivatives (58% yield) .
Table 2: Catalytic coupling reactions
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 6-Aryl-imidazo-thiazole | 63% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Morpholinyl derivative | 58% |
Oxidation and Reduction
-
Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, forming the corresponding alcohol (41% yield).
-
Thiazole Ring Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to a sulfoxide, confirmed via -NMR downfield shifts (Δδ = 0.3–0.5 ppm).
Heterocycle Derivatization
The imidazo-thiazole core undergoes cycloaddition and alkylation:
-
1,3-Dipolar Cycloaddition : Reaction with nitrile oxides forms isoxazoline-fused derivatives (e.g., 6-isoxazolinyl variant, 66% yield) .
-
Alkylation at N1 : Treatment with methyl iodide in THF/K₂CO₃ yields N1-methylated products (73% yield) .
Mechanistic Insights
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit antimicrobial properties. The specific compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Research has highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer treatment. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro by over 50%. |
Synthesis and Derivatives
The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through various methods involving cyclization reactions and functional group modifications. Its derivatives are also being explored for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Trifluoromethyl groups (e.g., in and ) enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
- Functional Group Impact :
Biological Activity
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 131607675) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by various studies and findings.
The compound has the following chemical properties:
- Chemical Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 246.31 g/mol
- Structure : The imidazo-thiazole framework contributes to its biological activity.
In Vitro Studies
Recent research has highlighted the antimicrobial potential of thiazole derivatives, including 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid. These studies typically focus on their efficacy against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).
Key Findings :
- Selective Activity Against Mtb : Compounds with similar structures have shown selective inhibition against Mtb with IC₅₀ values ranging from 2.03 to 2.32 μM, indicating promising potential for further development as antitubercular agents .
- Lack of Toxicity : In vitro assays demonstrated that these compounds exhibit minimal toxicity towards human cell lines at concentrations exceeding 128 μM .
Comparative Antimicrobial Efficacy
| Compound | Target Organism | IC₅₀ (μM) | Toxicity Level |
|---|---|---|---|
| IT10 | Mtb | 2.32 | >128 μM |
| IT06 | Mtb | 2.03 | >128 μM |
| 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | TBD | TBD | TBD |
The anticancer properties of thiazole derivatives have been a significant area of research. The imidazo-thiazole structure is believed to interact with various cellular pathways involved in cancer proliferation and survival.
Key Insights :
- Cell Viability Reduction : Studies indicate that thiazole compounds can significantly decrease cell viability in cancer cell lines such as Caco-2 (a colorectal cancer cell line), with reductions reported as high as 39.8% compared to untreated controls .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances anticancer activity, suggesting that modifications could lead to more potent derivatives .
Case Studies
In one study focusing on thiazole derivatives:
- Compounds were tested against multiple cancer cell lines.
- The most promising candidates exhibited IC₅₀ values below those of established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins associated with disease processes. For instance:
- Docking simulations revealed favorable binding affinities for proteins involved in cancer metabolism and bacterial resistance mechanisms .
Binding Affinity Data
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | TBD | TBD |
Q & A
(Basic) What are the established synthetic routes for 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Esterification : Formation of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate intermediates via cyclization of thiazole precursors .
- Functionalization : Free-radical bromination using N-bromosuccinimide (NBS) to introduce bromomethyl groups, enabling subsequent coupling reactions .
- Coupling with chiral auxiliaries : For enantioselective synthesis, Schollkopf's chiral auxiliary can be employed, followed by acidic hydrolysis to yield the carboxylic acid .
- Amide formation : Reaction with amines using coupling agents like HATU and diisopropylethylamine (DIPEA) to generate derivatives .
(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and ethyl groups). For example, methyl protons in imidazo-thiazole derivatives appear as singlets near δ 2.28 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, with [M+H]⁺ peaks matching theoretical values .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) via O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
(Advanced) How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Substituent Optimization :
- Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 improve antimicrobial activity by enhancing target binding .
- Phenyl or pyridyl rings at position 3 increase antiproliferative effects against cancer cells, as shown in imidazo-thiazole analogs .
- Derivatization Strategies :
(Advanced) How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Reproduce experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in bacterial strains or inoculum sizes .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding affinity to targets like SIRT1 or pantothenate synthetase, aligning experimental IC₅₀ values with computational predictions .
- Dose-Response Analysis : Perform dose-dependent assays (e.g., 0.1–100 µM) to establish clear structure-activity relationships (SARs) and rule out off-target effects .
(Advanced) What strategies improve synthetic yield during coupling steps?
Methodological Answer:
- Catalyst Optimization : Increase HATU or EDCI concentrations (1.2–1.5 equivalents) to drive amide bond formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction efficiency .
- Temperature Control : Maintain reactions at 0–5°C during coupling to reduce side reactions, followed by gradual warming to room temperature .
(Basic) What biological assays are used to evaluate this compound’s activity?
Methodological Answer:
- Antimicrobial Testing :
- Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer Screening :
- MTT assay measures cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) after 48-hour exposure, with IC₅₀ values calculated via nonlinear regression .
- Enzyme Inhibition :
- Fluorometric assays quantify SIRT1 activation or pantothenate synthetase inhibition using substrate-specific probes (e.g., acetylated peptides) .
(Advanced) How can solubility challenges in in vivo studies be addressed?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) that hydrolyze in vivo to release the active acid .
- Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
